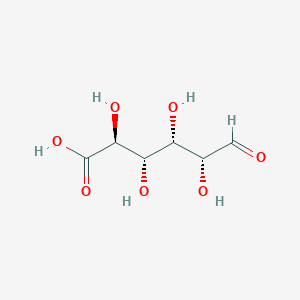

(2S,3S,4S,5R)-acide 2,3,4,5-tétrahydroxy-6-oxohexanoïque

Vue d'ensemble

Description

L'acide D-glucuronique est un dérivé du glucose de formule chimique C6H10O7. C'est un acide uronique, ce qui signifie qu'il est dérivé du glucose par oxydation du sixième atome de carbone en acide carboxylique. Ce composé se retrouve dans de nombreuses plantes et animaux, souvent sous forme de polysaccharides complexes. Il joue un rôle crucial dans le métabolisme des micro-organismes, des plantes et des animaux, et est impliqué dans les processus de détoxication dans le foie .

Applications De Recherche Scientifique

D-Glucuronic acid has a wide range of applications in various fields:

Chemistry: Used as a precursor for the synthesis of other important compounds such as ascorbic acid and glucosamine.

Medicine: Used in the treatment of liver diseases and hyperlipidemia.

Mécanisme D'action

Target of Action

D-(+)Glucuronic acid, also known as (2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid, is a glucose derivative that plays a crucial role in the metabolism of microorganisms, plants, and animals . It primarily targets endogenous and exogenous toxic substances such as phenol and hydroxyl and amino and alcohol groups in the liver .

Mode of Action

D-(+)Glucuronic acid interacts with its targets by combining with them to produce uronic acid substances . This interaction increases the water solubility of these substances, promoting their excretion through renal urine or sweat .

Biochemical Pathways

D-(+)Glucuronic acid is involved in several biochemical pathways. It is generated through the oxidation of the primary alcohol hydroxyl group of glucose into a carboxyl group . It is also a key component in the formation of hyaluronic acid, a linear polysaccharide composed of alternately linking N-acetyl-D-glucosamine and D-glucuronic acid .

Pharmacokinetics

It is known that d-(+)glucuronic acid is widely present in nature, especially in plants, fruits, rice, dairy products, vinegar, meat, wine, and honey , suggesting that it can be readily absorbed and distributed in the body.

Result of Action

The action of D-(+)Glucuronic acid results in several molecular and cellular effects. It has anti-inflammatory and antibacterial effects , and it plays a crucial role in the treatment of liver diseases . In the form of hyaluronic acid, it has excellent moisturizing properties and biocompatibility, and it is found mainly in connective tissue, skin, cartilage, and the eyeball of the human body .

Action Environment

The action, efficacy, and stability of D-(+)Glucuronic acid can be influenced by various environmental factors. For instance, the solubility of enzymes and interference from inclusion bodies can greatly affect enzyme catalytic efficiency . Additionally, the production of D-(+)Glucuronic acid by biocatalysis has become a promising alternative method because of its high efficiency and environmental friendliness .

Analyse Biochimique

Biochemical Properties

D-(+)Glucuronic acid interacts with various enzymes, proteins, and other biomolecules. It is involved in the process of glucuronidation, where D-(+)Glucuronic acid is linked to a molecule to allow for more efficient transport due to its highly water-soluble nature . This compound is also a key sugar donor, essential for the synthesis of various plant cell wall polysaccharides, plant metabolites, and glycoproteins .

Cellular Effects

D-(+)Glucuronic acid has significant effects on various types of cells and cellular processes. It influences cell function by acting as a substrate for glycosylation processes . It also has excellent properties such as anti-oxidation, treatment of liver disease, and hyperlipidemia, and has been widely used in medicine, cosmetics, food, and other fields .

Molecular Mechanism

The molecular mechanism of D-(+)Glucuronic acid involves its conversion from UDP-glucuronic acid to UDP-xylose by a decarboxylation reaction . This conversion is catalyzed by UDP-glucuronate decarboxylase/UDP-xylose synthase (UXS1), an enzyme localized within the lumen of the secretory pathway .

Temporal Effects in Laboratory Settings

It is known that D-(+)Glucuronic acid is a stable compound and its effects on cellular function are consistent over time .

Metabolic Pathways

D-(+)Glucuronic acid is involved in the glucuronic acid metabolism pathway . This pathway catalyzes the conversion of glucose to glucuronic acid, ascorbic acid, and pentoses, and also provides biosynthetic precursors (nucleotide sugars) to synthesize glycans .

Subcellular Localization

It is known that the enzyme UDP-glucuronate decarboxylase/UDP-xylose synthase (UXS1), which catalyzes the conversion of UDP-glucuronic acid to UDP-xylose, is localized within the lumen of the secretory pathway .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'acide D-glucuronique peut être synthétisé par oxydation du glucose. Le groupe alcool primaire au sixième carbone du glucose est oxydé pour former un groupe carboxyle. Ceci peut être réalisé en utilisant divers agents oxydants tels que l'acide nitrique ou des méthodes enzymatiques impliquant la glucose oxydase .

Méthodes de production industrielle : La production industrielle de l'acide D-glucuronique implique généralement une oxydation chimique ou une biocatalyse. L'oxydation chimique est la méthode la plus courante, où l'amidon est oxydé à l'aide d'acide nitrique concentré et hydrolysé sous haute pression . La biocatalyse, qui utilise des enzymes ou des cellules entières, gagne en popularité en raison de son efficacité et de sa convivialité environnementale .

Types de réactions :

Oxydation : L'acide D-glucuronique peut subir une oxydation supplémentaire pour former l'acide glucarique.

Réduction : Il peut être réduit pour former l'aldéhyde glucuronique.

Substitution : Les groupes hydroxyle de l'acide D-glucuronique peuvent être substitués par d'autres groupes fonctionnels.

Réactifs et conditions courants :

Oxydation : Acide nitrique, glucose oxydase.

Réduction : Borohydrure de sodium.

Substitution : Divers réactifs en fonction de la substitution souhaitée.

Principaux produits :

Oxydation : Acide glucarique.

Réduction : Aldéhyde glucuronique.

Substitution : Dérivés avec des groupes hydroxyle substitués

4. Applications de la recherche scientifique

L'acide D-glucuronique a un large éventail d'applications dans divers domaines :

5. Mécanisme d'action

L'acide D-glucuronique exerce ses effets principalement par son rôle dans la détoxication. Dans le foie, il se combine avec des substances toxiques endogènes et exogènes telles que les phénols, les groupes hydroxyle, les groupes amino et les alcools pour former des glucuronides. Ces glucuronides sont plus hydrosolubles et peuvent être facilement excrétés par l'urine ou la sueur . Le composé a également des effets anti-inflammatoires et antibactériens, qui contribuent à ses applications thérapeutiques .

Composés similaires :

Acide galacturonique : Un autre acide uronique dérivé du galactose.

Acide glucarique : Une forme oxydée de l'acide D-glucuronique.

Acide glucosiduronique : Un synonyme de l'acide D-glucuronique.

Comparaison :

Acide galacturonique : Structure similaire mais dérivé du galactose au lieu du glucose. C'est un composant clé de la pectine dans les parois cellulaires végétales.

Acide glucarique : Formé par l'oxydation supplémentaire de l'acide D-glucuronique. Il a des propriétés de détoxication similaires mais est plus oxydé.

Acide glucosiduronique : Essentiellement le même composé que l'acide D-glucuronique, juste un autre nom pour celui-ci.

L'acide D-glucuronique est unique en raison de sa présence généralisée dans les plantes et les animaux et de son rôle crucial dans les processus de détoxication.

Comparaison Avec Des Composés Similaires

Galacturonic acid: Another uronic acid derived from galactose.

Glucaric acid: An oxidized form of D-Glucuronic acid.

Glucosiduronic acid: A synonym for D-Glucuronic acid.

Comparison:

Galacturonic acid: Similar in structure but derived from galactose instead of glucose. It is a key component of pectin in plant cell walls.

Glucaric acid: Formed by the further oxidation of D-Glucuronic acid. It has similar detoxification properties but is more oxidized.

Glucosiduronic acid: Essentially the same compound as D-Glucuronic acid, just another name for it.

D-Glucuronic acid is unique due to its widespread occurrence in both plants and animals and its crucial role in detoxification processes.

Activité Biologique

(2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid, also known as D-glucuronic acid or its derivatives, is a significant organic compound within the class of sugar acids. This compound plays a crucial role in various biological processes and has garnered attention for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : (2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid

- Molecular Formula : C₆H₁₀O₇

- Molecular Weight : 194.14 g/mol

- Canonical SMILES : C(=O)C(C(C(C(C(=O)O)O)O)O)O

Metabolic Pathways

This compound is primarily involved in metabolic pathways related to glycosylation and detoxification processes in the human body. It acts as a precursor for the biosynthesis of various biomolecules and is crucial in the metabolism of carbohydrates.

The biological activity of (2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid can be attributed to its interaction with specific enzymes and cellular receptors:

- Enzyme Substrate : It serves as a substrate for glycosyltransferases involved in the formation of glycosidic bonds.

- Receptor Interaction : The compound has been shown to interact with various receptors involved in cellular signaling pathways.

Pharmacological Properties

Recent studies have highlighted several pharmacological properties of this compound:

- Antioxidant Activity : It exhibits antioxidant properties that may protect cells from oxidative stress.

- Anti-inflammatory Effects : Research indicates that it may modulate inflammatory responses through the inhibition of pro-inflammatory cytokines.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against certain bacterial strains.

Case Studies

-

Metabolic Disorders : A study investigated the role of (2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid in metabolic disorders such as diabetes. It was found to improve glucose metabolism and insulin sensitivity in animal models.

Study Type Findings Animal Model Improved glucose metabolism Clinical Trials Ongoing trials assessing its impact on insulin sensitivity - Drug Delivery Systems : The compound is being explored as a component in drug delivery systems due to its biocompatibility and ability to enhance the solubility of poorly soluble drugs.

Toxicological Profile

The safety profile of (2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid has been evaluated in various studies:

| Toxicity Parameter | Value |

|---|---|

| Acute Oral Toxicity | Class III |

| Skin Irritation | Moderate |

| Eye Irritation | Low |

| Carcinogenicity | Non-required |

Propriétés

IUPAC Name |

(2S,3S,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O7/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h1-4,6-9,12H,(H,10,11)/t1-,2-,3+,4-,6?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMOLEFTQBMNLQ-AQKNRBDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(OC(C1O)O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]1([C@@H]([C@H](OC([C@@H]1O)O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50894097 | |

| Record name | D-Glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50894097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

528-16-5 | |

| Record name | D-Glucopyranuronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=528-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Glucopyranuronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50894097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-glucopyranuronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.664 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of D-glucuronic acid?

A1: The molecular formula of D-glucuronic acid is C6H10O7, and its molecular weight is 194.14 g/mol.

Q2: How does the structure of D-glucuronic acid relate to its function?

A2: D-glucuronic acid is a sugar acid derived from glucose. Its structure, featuring a carboxyl group at C-6, contributes to its acidic nature and its ability to form glycosidic bonds, which are essential for its role as a building block in various polysaccharides. []

Q3: What is the significance of the stereochemistry of D-glucuronic acid?

A3: The specific stereochemistry of D-glucuronic acid is crucial for its biological activity. Enzymes involved in its metabolism and incorporation into polysaccharides are highly specific for this stereoisomer. []

Q4: Does D-glucuronic acid exhibit any unique spectroscopic properties?

A4: Yes, D-glucuronic acid can be characterized using techniques like NMR spectroscopy. For example, 13C NMR spectroscopy played a key role in identifying the unique 3-O-sulfate group in the antithrombin binding site of heparin. []

Q5: What are the primary biological roles of D-glucuronic acid?

A5: D-glucuronic acid is involved in detoxification processes, acting as a conjugating agent to increase the water solubility of various substances, facilitating their elimination from the body. It is also a key component of several glycosaminoglycans (GAGs), contributing to their structural integrity and biological functions. [, , ]

Q6: How does D-glucuronic acid contribute to the properties of GAGs?

A6: D-glucuronic acid, along with its epimer L-iduronic acid, forms the backbone of several GAGs, including heparin, heparan sulfate, and chondroitin sulfate. The presence and arrangement of these uronic acids influence the flexibility, charge distribution, and biological activity of these molecules. []

Q7: Can you elaborate on the role of D-glucuronic acid in detoxification?

A7: In the liver, D-glucuronic acid participates in glucuronidation, a major detoxification pathway where it forms water-soluble conjugates with various substrates, including drugs, hormones, and bilirubin, facilitating their excretion in bile or urine. [, ]

Q8: Are there any specific enzymes involved in D-glucuronic acid metabolism?

A8: Yes, enzymes like UDP-glucuronosyltransferases (UGTs) are crucial for catalyzing the transfer of D-glucuronic acid from UDP-glucuronic acid to acceptor molecules during glucuronidation. [, ]

Q9: Does D-glucuronic acid have any applications in biomaterials?

A9: Research has explored the use of D-glucuronic acid in modifying biomaterials. For instance, D-glucuronic acid-coated chromium oxide nanoparticles have been synthesized and investigated for their biocompatibility and potential biomedical applications. []

Q10: What is the role of D-glucuronic acid in the biosynthesis of heparin?

A10: While D-glucuronic acid is a component of heparin, its epimer, L-iduronic acid, is more prevalent in the active regions of the molecule. D-glucuronic acid residues within heparin can be epimerized to L-iduronic acid by the enzyme glucuronyl C5-epimerase. []

Q11: Are there any known instances of bacterial enzymes utilizing D-glucuronic acid?

A11: Yes, research has identified a novel α-glucuronidase from Aspergillus niger that specifically hydrolyzes trehalose dicarboxylate, a disaccharide containing D-glucuronic acid. []

Q12: How does the stability of D-glucuronic acid impact its applications?

A12: The stability of D-glucuronic acid under various conditions is crucial for its applications. For instance, its stability in aqueous solutions at different pH levels is essential for its use in pharmaceutical formulations and biomaterials. [, , ]

Q13: Are there any known factors affecting the stability of D-glucuronic acid?

A13: The stability of D-glucuronic acid can be influenced by factors like pH, temperature, and the presence of enzymes. For example, acidic conditions can promote the hydrolysis of β-1-O-acyl glucuronides, which are conjugates of D-glucuronic acid with drugs. []

Q14: How does D-glucuronic acid interact with other materials in biological contexts?

A14: D-glucuronic acid's interactions with other molecules are often mediated by hydrogen bonding and ionic interactions, as seen in the binding of heparin and heparan sulfate to proteins. []

Q15: Have computational methods been applied to study D-glucuronic acid?

A15: Yes, computational chemistry techniques, such as density functional theory (DFT) calculations, have been employed to investigate the reaction mechanism of enzymes involved in D-glucuronic acid metabolism, such as UDP-D-apiose/UDP-D-xylose synthase. []

Q16: How do modifications to the D-glucuronic acid structure affect its activity?

A16: Modifications like sulfation at specific positions on the D-glucuronic acid unit within GAGs can significantly alter their binding affinity to proteins and influence their biological activity. [, ]

Q17: Can you provide an example of structure-activity relationship (SAR) studies related to D-glucuronic acid-containing molecules?

A17: Research on heparin-derived oligosaccharides has elucidated the importance of specific sulfation patterns on the D-glucuronic acid and glucosamine units for their binding affinity to antithrombin III and their anticoagulant activity. []

Q18: Is there any information available regarding the safety profile of D-glucuronic acid?

A18: Preclinical toxicological studies on D-glucuronic acid have been conducted, assessing its safety profile in animal models. These studies provide insights into its potential toxicity and effects on various organ systems. []

Q19: What are some of the key tools and resources used in D-glucuronic acid research?

A20: Research on D-glucuronic acid relies on techniques like chromatography (HPLC, GC), mass spectrometry, NMR spectroscopy, and enzymatic assays for isolation, characterization, and studying its metabolism. [, , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.